3-Methyl-4H-1,2,4-triazol-4-amine

Description

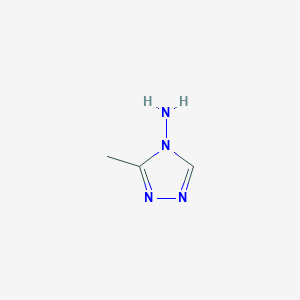

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXVQYBDSTZZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine

An In-depth Technical Guide to the Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine

This technical guide provides a comprehensive overview of the , a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations.

Synthetic Pathway Overview

The is efficiently achieved through a two-step process. The first step involves the cyclization of thiocarbohydrazide with acetic acid to form the intermediate, 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol. The subsequent step is the desulfurization of this intermediate using Raney Nickel to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Thiocarbohydrazide | 2203-57-8 | CH6N4S | 106.15 | 170-174 |

| Acetic Acid | 64-19-7 | C2H4O2 | 60.05 | 16.6 |

| 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol | 20939-15-5 | C3H6N4S | 130.17 | 202-205[1] |

| 3-Methyl-4H-1,2,4-triazol-4-amine | 25953-17-7 | C3H6N4 | 98.11 | Not available |

Experimental Protocols

Step 1: Synthesis of 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol

This procedure is adapted from established methods of synthesizing 3-substituted-4-amino-5-mercapto-1,2,4-triazoles by reacting thiocarbohydrazide with a carboxylic acid.[2][3]

Materials:

-

Thiocarbohydrazide

-

Glacial Acetic Acid

Procedure:

-

A mixture of thiocarbohydrazide and an excess of glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux.

-

The reaction is refluxed for a period of time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove excess acetic acid and any soluble impurities, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine (Desulfurization)

This protocol utilizes Raney Nickel for the desulfurization of the thiol intermediate, a standard and effective method for this type of transformation.[4][5][6]

Materials:

-

4-amino-3-methyl-4H-1,2,4-triazole-5-thiol

-

Raney Nickel (activated)

-

Ethanol (or another suitable solvent)

Procedure:

-

The starting thiol is dissolved or suspended in a suitable solvent, such as ethanol, in a round-bottom flask.

-

A slurry of activated Raney Nickel in the same solvent is carefully added to the flask. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere if dry.

-

The reaction mixture is stirred at room temperature or gently heated to reflux, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The Raney Nickel is carefully removed by filtration through a pad of Celite. The filter cake should be washed with the solvent to ensure complete recovery of the product. Caution: The Raney Nickel on the filter paper should not be allowed to dry as it can ignite. It should be quenched with water.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Caption: Overall synthetic workflow for 3-Methyl-4H-1,2,4-triazol-4-amine.

Caption: Logical relationship of key components in the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4H-1,2,4-triazol-4-amine, a substituted triazole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 3-Methyl-4H-1,2,4-triazol-4-amine, with a focus on data relevant to researchers and scientists in the field of drug discovery.

Chemical and Physical Properties

Proper identification of 3-Methyl-4H-1,2,4-triazol-4-amine is crucial due to the existence of several isomers. The definitive identifiers for this compound are its CAS number and IUPAC name.

Synonyms: 4-methyl-4H-1,2,4-triazol-3-amine, 3-Amino-4-methyl-4H-1,2,4-triazole.[4]

A summary of the key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the melting point, boiling point, and solubility of 3-Methyl-4H-1,2,4-triazol-4-amine are not widely reported. The pKa value is a predicted value.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,2,4-triazol-3-amine | [4] |

| CAS Number | 16681-76-8 | [4] |

| Molecular Formula | C₃H₆N₄ | [4] |

| Molecular Weight | 98.11 g/mol | [4] |

| Melting Point | 165-169 °C (for the related compound 4-Methyl-4H-1,2,4-triazole-3-thiol) | [5] |

| Boiling Point | Not available | |

| Solubility | Soluble in polar solvents like water and alcohols. | [6] |

| pKa (Predicted) | 11.56 ± 0.40 |

Synthesis and Experimental Protocols

The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. A common method involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazine with carboxylic acids or their derivatives.[7][8]

A general synthetic pathway for 4-methyl-1,2,4-triazol-3-yl derivatives is outlined below. This multi-step process begins with the reaction of hydrazine with methyl isothiocyanate, followed by cyclization and subsequent chemical modifications.

Experimental Protocol (General Procedure for Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiols):

-

Synthesis of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanol solution to yield potassium dithiocarbazinate salt.[9]

-

Cyclization: The potassium salt is then cyclized with hydrazine hydrate to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.[9]

-

Formation of Schiff Bases: The resulting triazole can be further reacted with various aldehydes to form Schiff bases.[9]

-

Thiazolidinone Ring Formation: The Schiff bases can undergo cyclization with thioglycolic acid to produce the final thiazolidinone derivatives.[9]

Biological Activities and Signaling Pathways

The 1,2,4-triazole nucleus is a key feature in many compounds with potent biological activities. While specific studies on 3-Methyl-4H-1,2,4-triazol-4-amine are limited, the broader class of 1,2,4-triazoles is well-documented for its antifungal and anticancer properties.

Antifungal Activity

The primary mechanism of action for many 1,2,4-triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[10]

Anticancer Activity

Derivatives of 4-amino-1,2,4-triazole have demonstrated potential as anticancer agents. A study on a 4-amino-1,2,4-triazole Schiff base derivative showed that it significantly suppressed the proliferation of human lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines in a dose-dependent manner.[11] The half-maximal inhibitory concentrations (IC₅₀) were reported to be 144.1 ± 4.68 µg/mL for A549 cells and 195.6 ± 1.05 µg/mL for Bel7402 cells.[11] While the precise signaling pathway was not elucidated in this study, it highlights the potential of this class of compounds in cancer research.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. 4-Methyl-4H-1,2,4-triazol-3-amine | C3H6N4 | CID 290276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methyl-4H-1,2,4-triazol-4-amine: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methyl-4H-1,2,4-triazol-4-amine could be located. The information presented in this guide pertains to the closely related isomer, 5-Methyl-4H-1,2,4-triazol-3-amine (also known as 3-Amino-5-methyl-1,2,4-triazole) , and is provided for illustrative and comparative purposes. Researchers should exercise caution when extrapolating this data.

This technical guide provides a summary of available spectroscopic data for 5-Methyl-4H-1,2,4-triazol-3-amine, outlines general experimental protocols for spectroscopic analysis, and includes a workflow diagram for these processes. This information is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Spectroscopic Data for 5-Methyl-4H-1,2,4-triazol-3-amine

The following tables summarize the available spectroscopic data for the related compound, 5-Methyl-4H-1,2,4-triazol-3-amine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 2.15 | singlet | CH₃ |

| 5.45 | broad singlet | NH₂ | ||

| 11.5 | broad singlet | NH | ||

| ¹³C | DMSO-d₆ | 11.1 | - | CH₃ |

| 145.2 | - | C-CH₃ | ||

| 155.9 | - | C-NH₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300-3100 | Strong, Broad | N-H stretching (amine and triazole) |

| 2920 | Medium | C-H stretching (methyl) |

| 1640 | Strong | N-H bending (amine) |

| 1560 | Medium | C=N stretching (triazole ring) |

| 1450 | Medium | C-H bending (methyl) |

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Relative Intensity (%) | Fragment |

| Electron Ionization (EI) | 98 | 100 | [M]⁺ |

| 83 | 40 | [M-NH]⁺ | |

| 56 | 60 | [M-N₂H₂]⁺ | |

| 42 | 55 | [CH₃CNH]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not available in a single source. However, the following represents a generalized methodology for the spectroscopic analysis of a solid organic compound like a triazole derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-200 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

-

Sample Introduction: For a thermally stable and volatile compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. The sample is heated to induce vaporization into the ion source.

-

Ionization: Electron Ionization (EI) is a common technique where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

The Biological Versatility of 3-Methyl-4H-1,2,4-triazol-4-amine: A Technical Guide for Researchers

Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among its derivatives, 3-Methyl-4H-1,2,4-triazol-4-amine serves as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities associated with this core structure, focusing on its potential as an antimicrobial, antifungal, anticancer, and anticonvulsant agent. While specific quantitative data for the parent compound, 3-Methyl-4H-1,2,4-triazol-4-amine, is limited in publicly available literature, this document aggregates data from closely related derivatives to illustrate the therapeutic potential of this chemical family.

Antimicrobial and Antifungal Activity

The 4-amino-1,2,4-triazole moiety is a well-established pharmacophore in the design of antimicrobial and antifungal agents. The incorporation of a methyl group at the 3-position can influence the lipophilicity and steric interactions of the molecule, potentially enhancing its activity. Derivatives of this core structure have demonstrated significant efficacy against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial and Antifungal Activity of 4-Amino-1,2,4-triazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/IC50) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | MIC = 5 µg/mL (for 4-trichloromethylphenyl derivative) | [1] |

| Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol | S. aureus, E. coli | MICs: 2 and 8 µg/mL, respectively | [1] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | MICs: 0.264 and 0.132 mM, respectively | [1] |

| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | MIC: 7.8–62.5 µg/mL | [2] |

| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | C. albicans, A. niger | MIC: 24 µg/mL (for 4e against C. albicans) | [3] |

Note: The data presented is for derivatives of the core 4-amino-1,2,4-triazole structure and not exclusively for 3-Methyl-4H-1,2,4-triazol-4-amine.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Anticancer Activity

The 1,2,4-triazole scaffold is a prominent feature in several approved anticancer drugs. Derivatives of 3-Methyl-4H-1,2,4-triazol-4-amine have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of 4-Amino-1,2,4-triazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

| 4-amino-1,2,4-triazole Schiff base derivative | A549, Bel7402 | 144.1 ± 4.68 µg/mL, 195.6 ± 1.05 µg/mL | [4] |

| 1,2,4-triazole-derived Schiff bases | HEPG2, HCT-116, MCF-7 | Effective anticancer activity (qualitative) | [5] |

| 3-amino-1,2,4-triazole derivatives | Various | Antiangiogenic activity noted | [6] |

| Triazole-Pyrimidine Hybrids | A549 (Lung Cancer) | IC50 ranging from 15.70 to 88.27 µM | [7] |

Note: This table showcases the potential of the broader class of 4-amino-1,2,4-triazoles as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Potential Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for 1,2,4-triazole derivatives in cancer therapy. These include the inhibition of key enzymes involved in cell growth and proliferation.

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key structural feature in several anticonvulsant drugs. The 4-amino substitution is often explored for its potential to modulate activity at various neuronal targets.

Table 3: Anticonvulsant Activity of 4-Amino-1,2,4-triazole Derivatives

| Compound/Derivative | Seizure Model | Activity (ED50/Protection) | Reference |

| 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | Pentylenetetrazole (PTZ) induced seizures in mice | ED50 = 1.4 mg/Kg | [8] |

| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one | Maximal Electroshock (MES) test | ED50 = 25.5 mg/kg | [9] |

| Coumarin incorporated 1,2,4-triazole-5-thione derivatives | MES test | Protection at 30 mg/kg | [10] |

Note: The presented data highlights the anticonvulsant potential of the 1,2,4-triazole scaffold with various substitutions.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Conclusion

3-Methyl-4H-1,2,4-triazol-4-amine represents a valuable and versatile scaffold in the field of medicinal chemistry. While direct biological data on this specific molecule is not extensively documented in the public domain, the wealth of research on its close derivatives strongly indicates its potential as a platform for developing novel therapeutics. The demonstrated antimicrobial, antifungal, anticancer, and anticonvulsant activities of the 4-amino-1,2,4-triazole core highlight the importance of further investigation into this chemical class. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key biological activities, experimental methodologies, and potential mechanisms of action to facilitate future research and development efforts centered around this promising molecular framework.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. connectjournals.com [connectjournals.com]

- 4. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]

- 6. isres.org [isres.org]

- 7. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-4H-1,2,4-triazol-4-amine and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The document details a robust two-step synthetic pathway to the core molecule, followed by the preparation of its Schiff base derivatives. Experimental protocols, quantitative data, and visual representations of the synthetic workflows and a relevant biological signaling pathway are presented to facilitate understanding and replication in a research setting.

Synthesis of the Core Moiety: 3-Methyl-4H-1,2,4-triazol-4-amine

The synthesis of the central building block, 3-methyl-4H-1,2,4-triazol-4-amine, is efficiently achieved through a two-step process. The initial step involves the formation of an intermediate, 4-amino-3-methyl-1,2,4-triazole-5-thione, which is subsequently desulfurized to yield the target compound.

Step 1: Synthesis of 4-Amino-3-methyl-1,2,4-triazole-5-thione

The precursor, 4-amino-3-methyl-1,2,4-triazole-5-thione, is synthesized via the cyclization of thiocarbohydrazide with acetic acid. This reaction can be performed using either conventional heating or microwave irradiation, with the latter offering a more rapid and eco-friendly alternative.[1]

Experimental Protocol (Microwave-Assisted Synthesis): [1]

-

In a microwave-safe vessel, a mixture of thiocarbohydrazide and glacial acetic acid is prepared.

-

The vessel is sealed and subjected to microwave irradiation.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Experimental Protocol (Conventional Heating): [1]

-

A solution of thiocarbohydrazide in glacial acetic acid is refluxed.

-

The reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the precipitated product is isolated by filtration.

-

The crude product is washed and recrystallized to afford the pure 4-amino-3-methyl-1,2,4-triazole-5-thione.

Logical Workflow for the Synthesis of 4-Amino-3-methyl-1,2,4-triazole-5-thione

Caption: Synthetic workflow for the thione intermediate.

Step 2: Anodic Desulfurization to 3-Methyl-4H-1,2,4-triazol-4-amine

The conversion of the thione intermediate to the desired 3-methyl-4H-1,2,4-triazol-4-amine can be accomplished through anodic desulfurization. This electrochemical method offers a clean and efficient alternative to traditional chemical desulfurization techniques.

Experimental Protocol (Anodic Desulfurization):

This protocol is based on a general method for the electrochemical desulfurization of heterocyclic thiones and may require optimization for this specific substrate.

-

An undivided electrochemical cell is equipped with carbon electrodes.

-

The synthesized 4-amino-3-methyl-1,2,4-triazole-5-thione is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

A mediator, such as hydrobromic acid (HBr), is added to the solution.

-

A constant current is applied to the cell to initiate the electrolysis.

-

The reaction is monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is subjected to a standard work-up procedure, which may include extraction and chromatographic purification, to isolate the 3-methyl-4H-1,2,4-triazol-4-amine.

Workflow for the Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine

References

An In-depth Technical Guide on 3-Methyl-4H-1,2,4-triazol-4-amine

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methyl-4H-1,2,4-triazol-4-amine, a member of the versatile 1,2,4-triazole family of heterocyclic compounds, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. The 1,2,4-triazole nucleus is a key structural component in a wide array of clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive review of the available literature on 3-Methyl-4H-1,2,4-triazol-4-amine, with a focus on its synthesis, chemical properties, and biological activities. In the scientific literature, this compound is also commonly referred to as 4-amino-3-methyl-4H-1,2,4-triazole.

Physicochemical Properties

While specific experimental data for 3-Methyl-4H-1,2,4-triazol-4-amine is limited in publicly available literature, the general properties of 4-amino-1,2,4-triazoles suggest it is a crystalline solid with a melting point in the range of 80-90°C. It is expected to be soluble in polar organic solvents.

Table 1: Physicochemical Properties of 4-Amino-1,2,4-triazole (Unsubstituted Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₄ | [1][2] |

| Molecular Weight | 84.08 g/mol | [1] |

| Melting Point | 84-86 °C | [1] |

| Appearance | White to beige crystalline powder | [2] |

| CAS Number | 584-13-4 | [1] |

Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine

The synthesis of 4-amino-3-substituted-1,2,4-triazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of a carboxylic acid with hydrazine hydrate in the presence of an acid catalyst. For the synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine, acetic acid would be the carboxylic acid of choice.

General Synthetic Workflow:

Caption: General workflow for the synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine.

Detailed Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of the closely related unsubstituted 4-amino-1,2,4-triazole is described in a patented process, which can be adapted for the synthesis of the 3-methyl derivative.[3][4]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and a dropping funnel, add hydrazine hydrate.

-

Addition of Carboxylic Acid: Slowly add glacial acetic acid to the hydrazine hydrate. The reaction is exothermic and the temperature should be controlled.

-

Catalyst: An insoluble polymer with acidic functional groups (e.g., Amberlyst 15 resin) can be used as a catalyst to promote the reaction under milder conditions.[3]

-

Reaction and Water Removal: Heat the reaction mixture to distill off the water formed during the reaction, gradually increasing the temperature.

-

Reaction Completion and Isolation: After the theoretical amount of water has been removed, cool the reaction mixture. The product can be isolated by dissolving the residue in a suitable solvent (e.g., isopropanol) and allowing it to crystallize upon cooling.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity product.

Biological Activities of 1,2,4-Triazole Derivatives

While specific biological data for 3-Methyl-4H-1,2,4-triazol-4-amine is scarce, the broader class of 4-amino-1,2,4-triazole derivatives has been extensively studied and shown to possess a wide range of biological activities.

Antimicrobial and Antifungal Activity:

Numerous studies have reported the antimicrobial and antifungal properties of 4-amino-1,2,4-triazole derivatives. The introduction of different substituents on the triazole ring can significantly modulate the biological activity. For instance, Schiff bases derived from 4-amino-5-substituted-1,2,4-triazole-3-thiols have shown moderate to good inhibition against various bacterial and fungal strains.[5] One study reported that a derivative, 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, exhibited significant antifungal and antimicrobial activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) ranging from 7.8 to 62.5 µg/mL.[6] Another study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives found that a compound with a hydroxyl group showed good activity against Gram-positive bacteria, with MIC values of 16 µg/mL for S. aureus and 20 µg/mL for B. subtilis.[5]

Table 2: Antimicrobial Activity of Selected 4-Amino-1,2,4-Triazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | 7.8 - 62.5 | [6] |

| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | [5] |

| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | B. subtilis | 20 | [5] |

| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | E. coli | 25 | [5] |

Anticonvulsant Activity:

The 1,2,4-triazole scaffold is a key feature in several anticonvulsant drugs. Studies on various derivatives of 4-amino-4H-1,2,4-triazole have demonstrated their potential as anticonvulsant agents. For example, certain Schiff base derivatives of 4-amino-4H-1,2,4-triazole have shown significant protection against maximal electroshock-induced seizures (MES) in animal models.[7] One study reported a 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative with a potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg) in a pentylenetetrazole (PTZ) induced seizure model, comparable to the standard drug diazepam.[8]

Anti-inflammatory Activity:

Derivatives of 1,2,4-triazoles have also been investigated for their anti-inflammatory properties. Some compounds have shown significant in vitro anti-inflammatory activity, with IC₅₀ values in the range of 34-36 µg/mL.[9] The mechanism of action for the anti-inflammatory effects of some triazole derivatives is believed to involve the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.

Logical Relationship of SAR:

References

- 1. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 5. connectjournals.com [connectjournals.com]

- 6. Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-4H-1,2,4-triazol-4-amine: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine for researchers, scientists, and drug development professionals. While a definitive "discovery" paper for this specific compound is not prominent in the historical literature, its existence and synthesis are predicated on the well-established chemistry of 1,2,4-triazoles developed over the last century.

Historical Context: The Emergence of 1,2,4-Triazoles

The chemistry of 1,2,4-triazoles is rich and dates back to the late 19th and early 20th centuries. Two seminal named reactions laid the groundwork for the synthesis of this class of heterocyclic compounds:

-

The Einhorn-Brunner Reaction: First described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, this reaction involves the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[1]

-

The Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this reaction describes the formation of 1,2,4-triazoles from the reaction of amides and hydrazides.[2]

These fundamental synthetic strategies opened the door for the creation of a vast array of substituted 1,2,4-triazoles, which have since become critical scaffolds in medicinal chemistry and materials science.

The synthesis of the parent 4-amino-4H-1,2,4-triazole is well-documented, with methods appearing in resources like Organic Syntheses and in various patents. These processes typically involve the reaction of formic acid or its esters with hydrazine hydrate at elevated temperatures.[3][4] The synthesis of alkyl-substituted derivatives, such as 3,5-dimethyl-4-amino-1,2,4(4H)triazole, has also been described, for instance, through the reaction of acetic acid with hydrazine hydrate.[4]

The synthesis of the specific compound, 3-Methyl-4H-1,2,4-triazol-4-amine, logically follows from these established methods, likely arising from the use of an appropriate one-carbon and a two-carbon precursor in the cyclization reaction with hydrazine.

Synthetic Protocols

While a specific, detailed experimental protocol for the first synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine is not available, a plausible and efficient synthesis can be derived from the established procedures for closely related analogues, particularly the synthesis of 4-amino-3-methyl-1,2,4-triazole-5-thione. The following protocol is a representative example of how this compound could be synthesized.

Plausible Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine

A common route to 3-substituted-4-amino-1,2,4-triazoles involves the cyclization of an acylthiocarbohydrazide. A subsequent desulfurization step would yield the target compound.

Step 1: Synthesis of 1-Acetyl-thiocarbohydrazide

-

Reactants: Thiocarbohydrazide and Acetic Anhydride.

-

Procedure: Thiocarbohydrazide is dissolved in a suitable solvent, such as pyridine or a mixture of pyridine and water. The solution is cooled in an ice bath. Acetic anhydride is added dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with cold water, and dried to yield 1-acetyl-thiocarbohydrazide.

Step 2: Cyclization to 4-Amino-3-methyl-4H-1,2,4-triazole-5-thiol

-

Reactant: 1-Acetyl-thiocarbohydrazide.

-

Procedure: 1-Acetyl-thiocarbohydrazide is heated in an aqueous solution of a base, such as sodium carbonate or potassium hydroxide. The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to give 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol.

Step 3: Desulfurization to 3-Methyl-4H-1,2,4-triazol-4-amine

-

Reactants: 4-Amino-3-methyl-4H-1,2,4-triazole-5-thiol and a desulfurizing agent (e.g., Raney Nickel or nitric acid).

-

Procedure: The 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol is suspended in a suitable solvent (e.g., ethanol or water). An excess of activated Raney Nickel is added, and the mixture is refluxed with vigorous stirring for several hours. The reaction progress is monitored by TLC. After completion, the hot solution is filtered to remove the Raney Nickel. The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized to yield pure 3-Methyl-4H-1,2,4-triazol-4-amine.

Data Presentation

As there is a lack of specific quantitative biological data for 3-Methyl-4H-1,2,4-triazol-4-amine in the available literature, this section provides a table of expected physicochemical and spectroscopic properties based on data for the closely related 4-amino-4H-1,2,4-triazole.

| Property | Expected Value |

| Molecular Formula | C₃H₆N₄ |

| Molecular Weight | 98.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be higher than 4-amino-4H-1,2,4-triazole (84-86 °C) due to the methyl group. |

| ¹H NMR (DMSO-d₆) | Singlet for CH₃ protons (~2.2-2.4 ppm), Singlet for NH₂ protons (broad, ~5.5-6.0 ppm), Singlet for the triazole C5-H proton (~8.0-8.5 ppm). |

| ¹³C NMR (DMSO-d₆) | Signal for CH₃ carbon (~10-15 ppm), Signals for triazole ring carbons (C3 and C5, ~145-155 ppm). |

| IR (KBr, cm⁻¹) | N-H stretching (amine, ~3200-3400), C-H stretching (methyl, ~2900-3000), C=N stretching (triazole ring, ~1600-1650), N-N stretching (triazole ring, ~1400-1450). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 98, with fragmentation patterns corresponding to the loss of N₂, NH₂, and CH₃ groups. |

Mandatory Visualizations

General Synthetic Pathways to 1,2,4-Triazoles

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives, focusing on their application in the synthesis of Schiff bases with potential therapeutic applications. Detailed experimental protocols for both conventional and microwave-assisted synthesis are provided, along with quantitative data to facilitate methodological comparison.

Application Notes

3-Methyl-4H-1,2,4-triazol-4-amine and its parent compound, 4-amino-1,2,4-triazole, are versatile building blocks in organic synthesis, primarily utilized for the preparation of Schiff bases (azomethines). This class of compounds is formed through the condensation reaction between the primary amino group of the triazole and a carbonyl group of an aldehyde or ketone. The resulting imine linkage is a key feature that contributes to the diverse biological activities observed in these derivatives.

The synthesis of these Schiff bases can be achieved through various methods, including conventional heating under reflux and more modern techniques like microwave irradiation.[1] Microwave-assisted synthesis has been shown to offer significant advantages, such as drastically reduced reaction times and improved yields compared to conventional methods.[1][2]

The derivatives of 1,2,4-triazole Schiff bases are of significant interest to the medicinal chemistry and drug development fields due to their broad spectrum of biological activities. These compounds have demonstrated potential as antimicrobial, antifungal, anticonvulsant, and anticancer agents.[3][4][5][6] The mechanism of their anticancer activity is an active area of research, with some studies suggesting the induction of apoptosis through caspase-dependent pathways.[4][7]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,2,4-triazole Schiff bases using both conventional and microwave-assisted methods, highlighting the efficiency of the latter.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Triazole-Based Schiff Bases

| Product | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave Method Yield (%) | Microwave Method Time (min) | Reference |

| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 78 | 4.8 | 97 | 10-25 | [1] |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | - | several hours | 82 | 0.55-1.5 | [1] |

| 4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione | 60 | 1.5 | 93 | 12 | [8] |

Table 2: Yields and Melting Points of Selected 4-amino-1,2,4-triazole Schiff Base Derivatives

| Compound | R Substituent | Yield (%) | Melting Point (°C) | Reference |

| RO1 | 4-CH₃ | 81 | 227-230 | [3] |

| RO4 | 4-OCH₃ | 80 | 230-231 | [3] |

| RO7 | 4-NO₂ | 85 | 232-234 | [3] |

| 5a | H | 93 | 119-121 | [8] |

| 5c | 4-Cl | 91 | 149-151 | [8] |

| 5e | 4-OCH₃ | 94 | 140-142 | [8] |

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione

This protocol describes a general procedure for the synthesis of Schiff bases via conventional heating under reflux.[8][9]

Materials:

-

4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in a minimal amount of ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the precipitated solid product.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

-

Dry the purified product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis of 4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione

This protocol provides a more efficient, microwave-assisted method for the synthesis of Schiff bases.[8][10][11]

Materials:

-

4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol or appropriate solvent

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a microwave-safe reaction vessel, mix 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and the substituted aromatic aldehyde in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 900 W) for 5-15 minutes.[10][11] The reaction temperature can be controlled, for instance, at 70-75 °C.[1]

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the vessel.

-

Filter the resulting precipitate.

-

Wash the product with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

-

Dry the final product.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Schiff base formation.

Proposed Anticancer Mechanism

Caption: Plausible apoptotic pathway induced by Schiff bases.

References

- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Methyl-4H-1,2,4-triazol-4-amine Analogues in Coordination Chemistry

Disclaimer: Extensive literature searches for "3-Methyl-4H-1,2,4-triazol-4-amine" as a ligand in coordination chemistry did not yield specific experimental protocols, quantitative structural data, or detailed application notes. Therefore, this document provides comprehensive information on a closely related and well-documented analogue: 4-amino-3,5-dimethyl-4H-1,2,4-triazole . This analogue serves as a representative example of a substituted 4-amino-1,2,4-triazole ligand, offering valuable insights into the synthesis, coordination behavior, and potential applications relevant to researchers, scientists, and drug development professionals.

Introduction to 4-Amino-1,2,4-triazole Ligands

4-Amino-1,2,4-triazole and its derivatives are a versatile class of N-donor ligands in coordination chemistry.[1] The presence of multiple nitrogen atoms in the triazole ring, along with the exocyclic amino group, allows for various coordination modes, including monodentate, bidentate, and bridging coordination. This versatility enables the construction of a wide array of coordination complexes, from discrete mononuclear species to extended one-, two-, and three-dimensional coordination polymers. The resulting metal-organic frameworks often exhibit interesting magnetic, optical, and catalytic properties. Furthermore, the 1,2,4-triazole moiety is a recognized pharmacophore, and its metal complexes are of significant interest in the development of novel therapeutic agents.

Synthesis of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole

A straightforward and efficient method for the synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole has been reported.[1] The protocol involves the reaction of acetic acid with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole[1]

Materials:

-

Acetic acid (2.0 mol)

-

Hydrazine hydrate (80% aqueous solution, 2.6 mol)

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Slowly add a solution of 80% aqueous hydrazine hydrate (2.6 mol) to acetic acid (2.0 mol) in a round-bottom flask with stirring. The reaction is exothermic, and the addition should be controlled to manage the temperature.

-

Once the addition is complete, heat the mixture slowly to 220°C (493 K) and maintain this temperature for approximately 3 hours under reflux.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Upon cooling, colorless, block-shaped crystals of 4-amino-3,5-dimethyl-4H-1,2,4-triazole will precipitate from the solution.

-

Isolate the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water and then with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified crystals in a desiccator over a suitable drying agent.

Expected Yield: High.

Coordination Chemistry of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole

4-Amino-3,5-dimethyl-4H-1,2,4-triazole acts as a strong σ-donor and a weak π-acceptor ligand.[1] It can coordinate to metal ions through one or more of its three ring nitrogen atoms, leading to the formation of various coordination architectures. The exocyclic amino group can also participate in hydrogen bonding, further influencing the supramolecular structure of the resulting complexes.

General Protocol: Synthesis of Transition Metal Complexes with 4-Amino-3,5-dimethyl-4H-1,2,4-triazole

Materials:

-

4-amino-3,5-dimethyl-4H-1,2,4-triazole

-

A suitable transition metal salt (e.g., chloride, nitrate, sulfate, or perchlorate of Cu(II), Co(II), Ni(II), Mn(II), etc.)

-

A suitable solvent (e.g., water, ethanol, methanol, acetonitrile, or a mixture thereof)

Equipment:

-

Schlenk flasks or standard reaction flasks

-

Magnetic stirrer and stir bars

-

Heating plate or oil bath

-

Filtration apparatus

Procedure:

-

Dissolve a stoichiometric amount of 4-amino-3,5-dimethyl-4H-1,2,4-triazole in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

In a separate flask, dissolve a stoichiometric amount of the transition metal salt in the same or a compatible solvent.

-

Slowly add the ligand solution to the metal salt solution with continuous stirring.

-

The reaction mixture may be stirred at room temperature or heated under reflux for a specific period, depending on the desired complex.

-

Upon cooling or solvent evaporation, the coordination complex will precipitate out of the solution.

-

Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum.

Data Presentation

Due to the scarcity of quantitative data for 3-Methyl-4H-1,2,4-triazol-4-amine, the following table summarizes the crystallographic data for the analogue, 4-amino-3,5-dimethyl-4H-1,2,4-triazole.

| Parameter | Value[1] |

| Chemical Formula | C₄H₈N₄ |

| Molecular Weight | 112.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8423 (12) |

| b (Å) | 7.7540 (16) |

| c (Å) | 12.846 (3) |

| β (°) | 96.91 (3) |

| Volume (ų) | 577.7 (2) |

| Z | 4 |

| Temperature (K) | 293 (2) |

Visualization of Experimental Workflow and Potential Applications

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole and its metal complexes, and a logical diagram of its potential applications in materials science and drug development.

Caption: General workflow for the synthesis of the ligand and its coordination complexes.

Caption: Potential applications derived from the coordination chemistry of the ligand.

References

Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives. This document includes synthetic strategies, quantitative biological activity data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs exhibiting diverse pharmacological activities. The 4-amino-1,2,4-triazole core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of a methyl group at the 3-position can influence the compound's steric and electronic properties, potentially leading to enhanced biological activity and selectivity. This document focuses on the applications of 3-Methyl-4H-1,2,4-triazol-4-amine and its derivatives as antimicrobial, anticancer, and anticonvulsant agents.

Synthetic Applications

3-Methyl-4H-1,2,4-triazol-4-amine is a key intermediate for the synthesis of a variety of bioactive molecules, most notably through the formation of Schiff bases and subsequent derivatization.

General Synthetic Workflow

The overall process for utilizing 3-Methyl-4H-1,2,4-triazol-4-amine in the synthesis of diverse derivatives typically follows the workflow illustrated below.

Caption: General workflow for the synthesis and biological evaluation of 3-Methyl-4H-1,2,4-triazol-4-amine derivatives.

Biological Activities and Quantitative Data

Derivatives of 3-Methyl-4H-1,2,4-triazol-4-amine have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data for various biological activities.

Antimicrobial Activity

Schiff bases derived from 4-amino-1,2,4-triazoles exhibit a broad spectrum of antimicrobial activity.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| T8 | Staphylococcus aureus | 22 | [1][2] |

| T1 | Staphylococcus aureus | 25 | [1][2] |

| T10 | Staphylococcus aureus | 26 | [1][2] |

| T6 | Klebsiella pneumoniae | 15 | [1][2] |

| T3 | Pseudomonas aeruginosa | 22 | [1][2] |

| RO4 | Candida albicans | 62.5 | [3] |

| 2a | Gram-positive bacteria | 16-31.25 | [4] |

| 2a | Fungal strains | 4-8 | [4] |

| 36 | Staphylococcus aureus | 0.264 mM | [5] |

| 36 | Streptococcus pyogenes | 0.132 mM | [5] |

Anticancer Activity

Various derivatives have shown promising cytotoxic effects against several human cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 10d | Hela | 9.8 | [6] |

| 10a | MCF-7 | 6.43 | [6] |

| 10a | Hela | 5.6 | [6] |

| 7e | MCF-7 | 4.7 | [6] |

| 7e | Hela | 2.9 | [6] |

| 17 | MCF-7 | 0.31 | [7] |

| 22 | MCF-7 | 3.31 | [7] |

| 22 | Caco-2 | 4.98 | [7] |

| 25 | MCF-7 | 4.46 | [7] |

| 25 | Caco-2 | 7.22 | [7] |

| LaSOM 186 | MCF-7 | 2.66 | [8] |

| LaSOM 190 | MCF-7 | 2.85 | [8] |

Anticonvulsant Activity

Several 3-methyl-1,2,4-triazole derivatives have been evaluated for their anticonvulsant properties using the maximal electroshock (MES) test.

| Compound ID | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 4n | 25.5 | >48.8 | [9] |

| 4p | 10.2 | >10 | [10] |

| 3c | 63.4 | 4.2 | [11] |

| 3f | 78.9 | 3.2 | [11] |

| 3g | - | 5.2 | [11] |

| 3c (thiazolo[3,2-b][9][10][11]triazole) | 49.1 | 1.9 | [12] |

| 5b (thiazolo[3,2-b][9][10][11]triazole) | 63.4 | 1.7 | [12] |

| TP-10 | 61.1-169.7 | 5.5 | [13] |

| TP-315 | 59.7-136.2 | 7.8 | [13] |

| TP-427 | 40.9-64.9 | >24.4 | [13] |

Signaling Pathway Modulation

While extensive research on the specific signaling pathways modulated by 3-Methyl-4H-1,2,4-triazol-4-amine derivatives is ongoing, preliminary studies suggest potential mechanisms of action. For instance, in the context of anticonvulsant activity, inhibition of voltage-gated ion channels and modulation of GABAergic activity are proposed mechanisms.[9]

Caption: Proposed mechanism of anticonvulsant action for 3-Methyl-1,2,4-triazole derivatives.

Experimental Protocols

Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine (Representative Protocol)

This protocol is based on the general method described for the synthesis of 4-amino-1,2,4-triazole derivatives.[14]

Materials:

-

Hydrazine hydrate (85%)

-

Glacial acetic acid

-

Amberlyst 15 resin (or other suitable acidic polymer resin)

-

Methanol

Procedure:

-

To a reaction flask equipped with a stirrer and a distillation apparatus, add 85% hydrazine hydrate and Amberlyst 15 resin.

-

Slowly add glacial acetic acid to the mixture, ensuring the reaction temperature does not exceed 115°C.

-

After the addition is complete, heat the mixture to distill off water, allowing the reaction temperature to rise to 180°C.

-

Maintain the reaction mixture at 180°C for 6 hours.

-

Cool the mixture to 80°C and dissolve the residue in methanol.

-

Filter the mixture to remove the resin.

-

Cool the filtrate to induce crystallization of the product.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum to yield 3-Methyl-4H-1,2,4-triazol-4-amine.

Synthesis of Schiff Bases from 3-Methyl-4-amino-5-mercapto-4H-1,2,4-triazole (Representative Protocol)

This protocol describes the synthesis of Schiff bases, a common class of derivatives from 4-amino-1,2,4-triazoles.[15]

Materials:

-

4-Amino-5-methyl-3-mercapto-4H-1,2,4-triazole

-

Substituted benzaldehyde

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole and an equimolar amount of the desired substituted benzaldehyde in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.

-

Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and inoculum) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for the assessment of anticonvulsant activity, particularly for generalized tonic-clonic seizures.[9][12]

Procedure:

-

Administer the test compound to a group of mice or rats at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of tonic hindlimb extension is considered as a protective effect.

-

Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Conclusion

3-Methyl-4H-1,2,4-triazol-4-amine serves as a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anticonvulsant compounds. The synthetic accessibility of this core and the diverse biological activities of its derivatives make it an attractive scaffold for further investigation and drug discovery efforts. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds.

References

- 1. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flore.unifi.it [flore.unifi.it]

- 14. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 15. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]

protocol for 3-Methyl-4H-1,2,4-triazol-4-amine functionalization

An Application Note and Protocol for the Functionalization of 3-Methyl-4H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical functionalization of 3-Methyl-4H-1,2,4-triazol-4-amine, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the derivatization of 4-amino-1,2,4-triazoles and are intended to serve as a foundational guide for the synthesis of novel compounds for biological screening.

The derivatives of 4-amino-1,2,4-triazoles are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] Functionalization of the 4-amino group and the triazole ring nitrogen atoms allows for the systematic exploration of the chemical space around this privileged core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

General Experimental Workflow

The functionalization of 3-Methyl-4H-1,2,4-triazol-4-amine can be systematically approached as depicted in the workflow diagram below. The primary amino group at the 4-position is a key site for derivatization, readily undergoing reactions such as Schiff base formation and acylation. Further modifications, including N-alkylation and N-arylation on the triazole ring, can also be achieved, though these may present challenges in regioselectivity.

Experimental Protocols

Protocol 1: Schiff Base Formation via Condensation

The reaction of the 4-amino group with aldehydes or ketones is a facile method to generate a diverse library of Schiff base derivatives.[8] These reactions can be performed under conventional heating or with microwave assistance for accelerated reaction times and often high yields.[9]

Materials:

-

3-Methyl-4H-1,2,4-triazol-4-amine

-

Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

-

Ethanol (absolute) or Methanol

-

Glacial acetic acid (catalyst, optional)

Conventional Procedure: [10]

-

In a round-bottom flask, dissolve 10 mmol of 3-Methyl-4H-1,2,4-triazol-4-amine in 40 mL of absolute ethanol.

-

Add an equimolar amount (10 mmol) of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.[11]

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Microwave-Assisted Procedure: [9]

-

In a microwave-safe vessel, combine equimolar amounts (1:1 ratio) of 3-Methyl-4H-1,2,4-triazol-4-amine and the appropriate aldehyde.

-

Add a minimal amount of a suitable solvent (e.g., methanol) to facilitate mixing.

-

Irradiate the mixture in a microwave reactor for 3-6 minutes at a suitable power level (e.g., 900 W).

-

Monitor the reaction by TLC.

-

After completion, cool the vessel and recrystallize the product from hot methanol.

Table 1: Representative Data for Schiff Base Formation with 4-Amino-1,2,4-triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)

| Aldehyde/Ketone | Method | Reaction Time | Yield (%) | Reference |

| Furan-2-carboxaldehyde | Microwave | 3 min | 95 | [9] |

| Thiophene-2-carboxaldehyde | Microwave | 4 min | 89.1 | [9] |

| Salicylaldehyde | Conventional | ~5 h | 96 (sonochemical) | [10] |

| Benzaldehyde | Conventional | 12 h | - | [12] |

Protocol 2: N-Acylation of the 4-Amino Group

Acylation of the 4-amino group with acyl halides or anhydrides introduces an amide functionality, which can serve as a key building block for further derivatization or as a pharmacophore in its own right.

Materials:

-

3-Methyl-4H-1,2,4-triazol-4-amine

-

Acyl halide (e.g., acetyl chloride, benzoyl chloride) or anhydride

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Suspend or dissolve 10 mmol of 3-Methyl-4H-1,2,4-triazol-4-amine in 30 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1.1 equivalents (11 mmol) of a suitable base (e.g., triethylamine).

-

Slowly add 1.05 equivalents (10.5 mmol) of the acyl halide or anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Data for N-Acylation of 4-Amino-1,2,4-triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Benzoyl chloride | - | - | - | [13] |

| Acetyl chloride | - | Dry benzene | - | [11] |

Protocol 3: N-Alkylation of the Triazole Ring

Alkylation of the triazole ring can occur at the N1 or N2 positions, and regioselectivity can be a significant challenge. The following is a general procedure, and optimization of the base, solvent, and temperature may be required to achieve the desired isomer.

Materials:

-

3-Methyl-4H-1,2,4-triazol-4-amine

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., Potassium carbonate, Sodium hydride)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

To a stirred suspension of 1.2 equivalents of a base (e.g., potassium carbonate) in anhydrous DMF, add 10 mmol of 3-Methyl-4H-1,2,4-triazol-4-amine.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1.1 equivalents of the alkyl halide dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product mixture by column chromatography to separate the N1 and N2 isomers.

Table 3: Representative Data for N-Alkylation of 1,2,4-Triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)

| Alkylating Agent | Base | Solvent | Yield (%) | Comments | Reference |

| Butylamine (from chloro-derivative) | - | - | 71 | N4-alkylation | [14] |

| Alkyl/aryloxymethyl acetates | Tin tetrachloride | - | 34-91 | N1-alkylation | [15] |

Protocol 4: N-Arylation of the Triazole Ring via Cross-Coupling

Metal-catalyzed N-arylation, such as the Buchwald-Hartwig or Ullmann condensation, allows for the introduction of aryl or heteroaryl substituents onto the triazole ring.

Materials:

-

3-Methyl-4H-1,2,4-triazol-4-amine

-

Aryl halide (e.g., iodobenzene, bromobenzene) or arylboronic acid

-

Palladium or Copper catalyst (e.g., Pd₂(dba)₃, CuI, CuO nanoparticles)[16][17]

-

Ligand (if required, e.g., a biaryl phosphine ligand)[17]

Procedure (Palladium-Catalyzed): [17]

-

In an oven-dried Schlenk tube, add the palladium catalyst (e.g., 0.75 mol% Pd₂(dba)₃) and the ligand (e.g., 1.8 mol%).

-

Add the aryl halide (1 mmol), 3-Methyl-4H-1,2,4-triazol-4-amine (1.2 mmol), and the base (e.g., 2 mmol K₃PO₄).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent (e.g., 1 mL toluene) via syringe.

-

Heat the reaction mixture to 120 °C for 5-24 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Table 4: Representative Data for N-Arylation of 1,2,4-Triazole Derivatives (Note: Data is for analogous compounds and should be considered as a guideline.)

| Arylating Agent | Catalyst | Base | Solvent | Yield (%) | Comments | Reference |

| Iodobenzene | CuO nanoparticles | K₂CO₃ | DMF | High | Room temperature | [16] |

| Bromobenzene | Pd₂(dba)₃/Ligand | K₃PO₄ | Toluene | up to 90 | N2-selective for 1,2,3-triazole | [17] |

| Aryl iodides | CuI/Diamine ligand | K₃PO₄ | Dioxane | Good | - | [18] |

Potential Biological Targets and Signaling Pathways

Derivatives of 1,2,4-triazoles are known to interact with various biological targets, leading to a wide range of therapeutic effects. The functionalization of 3-Methyl-4H-1,2,4-triazol-4-amine provides a platform to develop inhibitors for enzymes and modulators of signaling pathways implicated in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]